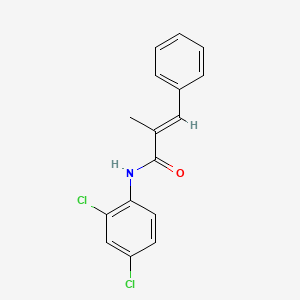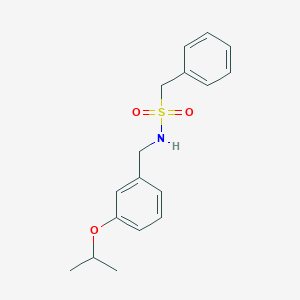![molecular formula C14H18Cl2N2O2 B4853097 2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4853097.png)
2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide
描述
2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide, also known as JNJ-17203212, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the TRPV1 receptor, which is involved in the perception of pain and inflammation.
作用机制
2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide works by selectively blocking the TRPV1 receptor, which is involved in the perception of pain and inflammation. This receptor is found on sensory neurons and is activated by various stimuli, including heat, capsaicin, and acid. By blocking this receptor, 2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide can reduce the perception of pain and inflammation.
Biochemical and Physiological Effects:
2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the perception of pain and inflammation in animal models, and it has also been shown to reduce the release of inflammatory mediators such as prostaglandins and cytokines. Additionally, 2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
实验室实验的优点和局限性
2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide has several advantages for use in lab experiments. It is a selective antagonist of the TRPV1 receptor, which means that it can be used to study the specific role of this receptor in pain and inflammation. Additionally, 2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide has a low toxicity profile, which makes it a safe and effective research tool.
However, there are also limitations to using 2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential therapeutic applications. Additionally, it may not be effective in all models of pain and inflammation, and further research is needed to determine its efficacy in different contexts.
未来方向
There are several future directions for research on 2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide. One area of interest is the potential therapeutic applications of this compound in the treatment of pain and inflammation. Further research is needed to determine the efficacy of 2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide in different models of pain and inflammation, and to determine the optimal dosing and administration regimens.
Another area of interest is the development of new compounds that are selective antagonists of the TRPV1 receptor. 2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide is a promising compound, but there may be other compounds that are even more effective or have fewer side effects. Further research is needed to identify and develop these compounds.
Finally, there is a need for further research into the mechanism of action of 2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide. While it is known that this compound selectively blocks the TRPV1 receptor, the precise molecular mechanisms underlying this effect are still not fully understood. Further research is needed to elucidate these mechanisms and to identify new targets for the development of novel pain and inflammation therapies.
Conclusion:
In conclusion, 2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide is a promising compound that has potential applications in the treatment of pain and inflammation. It is a selective antagonist of the TRPV1 receptor, and it has been shown to have a low toxicity profile. While there is still much to be learned about the mechanism of action and potential therapeutic applications of 2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide, it is clear that this compound has significant potential for use in scientific research.
科学研究应用
2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide has been studied for its potential use in scientific research, particularly in the field of pain and inflammation. It has been shown to be a selective antagonist of the TRPV1 receptor, which is involved in the perception of pain and inflammation. By blocking this receptor, 2,6-dichloro-N-[3-(4-morpholinyl)propyl]benzamide may have potential therapeutic applications in the treatment of pain and inflammation.
属性
IUPAC Name |
2,6-dichloro-N-(3-morpholin-4-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-11-3-1-4-12(16)13(11)14(19)17-5-2-6-18-7-9-20-10-8-18/h1,3-4H,2,5-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBSADKCGJIADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-[3-(morpholin-4-yl)propyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-oxo-2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B4853019.png)
![1-(3-methylbutyl)-3-(2-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4853027.png)
![N-[4-(cyanomethyl)phenyl]-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4853034.png)
![4-[(8-quinolinylsulfonyl)amino]butanoic acid](/img/structure/B4853040.png)
![N-benzyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4853047.png)
![N-(2,4-dimethylphenyl)-N'-[2-(1-naphthyloxy)ethyl]thiourea](/img/structure/B4853052.png)

![methyl 5-(aminocarbonyl)-4-methyl-2-({[8-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4853060.png)
![N-(4-ethylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4853076.png)
![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4853092.png)
![2-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4853101.png)
![6-({[3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4853105.png)

![2-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4853116.png)